

# A Technical Guide to the Spectroscopic Data of 7-O-Primverosylpseudobaptigenin

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## Compound of Interest

Compound Name: 7-O-Primverosylpseudobaptigenin

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This technical guide provides a detailed overview of the spectroscopic data for the isoflavone glycoside, **7-O-Primverosylpseudobaptigenin**. Due to the limited availability of specific experimental data for this exact compound in public literature, this document presents data for the aglycone, pseudobaptigenin, and typical spectroscopic values for the primverose sugar moiety. The experimental protocols provided are representative of the methodologies used for the isolation and characterization of flavonoid glycosides.

## Spectroscopic Data

The structural elucidation of **7-O-Primverosylpseudobaptigenin** is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

### Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **7-O-Primverosylpseudobaptigenin**, electrospray ionization (ESI) is a common technique.

Table 1: Mass Spectrometry Data for Pseudobaptigenin (Aglycone)

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
Negative ESI-TOF	281.0461	[M-H] <sup>-</sup>
Negative ESI-TOF	253.0528	Fragment ion

Note: The MS data presented is for the aglycone, pseudobaptigenin. The molecular weight of **7-O-Primverosylpseudobaptigenin** would be higher, corresponding to the addition of a primverose sugar moiety.

#### Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton skeleton of the molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for the aglycone, pseudobaptigenin. The data for the primverose moiety is based on typical values for sugar residues found in flavonoid glycosides.

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, DMSO-d<sub>6</sub>) for Pseudobaptigenin and Predicted Values for the Primverose Moiety

Position	Pseudobaptigenin ( $\delta_c$ , ppm)	7-O-Primverosylpseudobaptigenin (Predicted $\delta_c$ , ppm)
2	153.5	153.6
3	124.0	124.2
4	175.0	175.1
4a	117.5	117.6
5	127.5	127.6
6	115.0	115.2
7	162.0	164.5
8	102.0	102.2
8a	157.0	157.2
1'	125.0	125.1
2'	108.5	108.6
3'	148.0	148.1
4'	147.0	147.2
5'	109.0	109.1
6'	121.5	121.6
O-CH <sub>2</sub> -O	101.0	101.1
Primverose Moiety		
Glc-1"	-	~100.5
Glc-2"	-	~74.0
Glc-3"	-	~77.5
Glc-4"	-	~70.0
Glc-5"	-	~76.5

Glc-6"	-	~67.0
Xyl-1'''	-	~104.5
Xyl-2'''	-	~73.5
Xyl-3'''	-	~76.0
Xyl-4'''	-	~69.5
Xyl-5'''	-	~66.0

Table 3: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, DMSO-d<sub>6</sub>) for Pseudobaptigenin and Predicted Values for the Primverose Moiety

Position	Pseudobaptigenin (δH, ppm, J in Hz)	7-O-Primverosylpseudobaptigenin (Predicted δH, ppm, J in Hz)
H-2	8.35 (s)	8.40 (s)
H-5	8.00 (d, 8.5)	8.05 (d, 8.5)
H-6	7.00 (dd, 8.5, 2.0)	7.10 (dd, 8.5, 2.0)
H-8	6.90 (d, 2.0)	6.95 (d, 2.0)
H-2'	7.10 (s)	7.15 (s)
H-5'	6.95 (d, 8.0)	7.00 (d, 8.0)
H-6'	7.05 (d, 8.0)	7.10 (d, 8.0)
O-CH <sub>2</sub> -O	6.05 (s)	6.10 (s)
Primverose Moiety		
H-1" (Glc)	-	~5.10 (d, 7.5)
Sugar Protons	-	~3.20 - 4.50 (m)
H-1''' (Xyl)	-	~4.40 (d, 7.0)

## Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of flavonoid glycosides from plant material.

### 1. Isolation and Purification

A general procedure for the isolation of flavonoid glycosides involves solvent extraction and chromatographic separation.

- **Extraction:** Dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol. The resulting extract is then concentrated under reduced pressure.
- **Fractionation:** The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., n-butanol).
- **Chromatography:** The enriched fraction is further purified using a combination of chromatographic techniques. These may include:
  - **Column Chromatography:** Using stationary phases like silica gel, Sephadex LH-20, or polyamide.
  - **High-Performance Liquid Chromatography (HPLC):** Often a final purification step using a C18 column to obtain the pure compound.

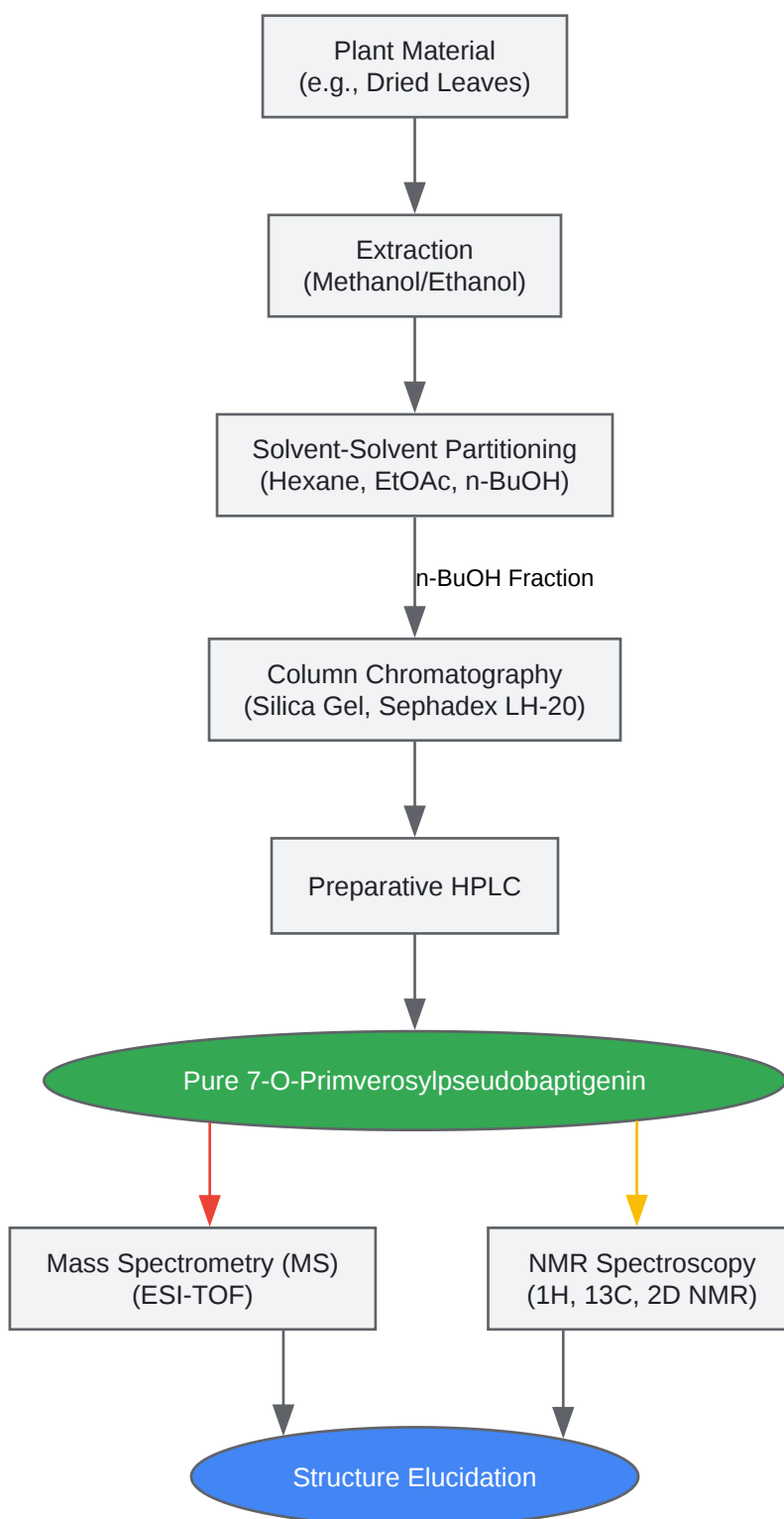
### 2. Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra are typically acquired using an ESI-TOF mass spectrometer in both positive and negative ion modes.
- **NMR Spectroscopy:**  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent, commonly DMSO- $\text{d}_6$  or methanol- $\text{d}_4$ , with tetramethylsilane (TMS) used as an internal standard.

## Visualizations

### Workflow for Isolation and Characterization of **7-O-Primverosylpseudobaptigenin**

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a flavonoid glycoside like **7-O-Primverosylpseudobaptigenin** from a plant source.



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Caption: General workflow for the isolation and spectroscopic characterization of a flavonoid glycoside.

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